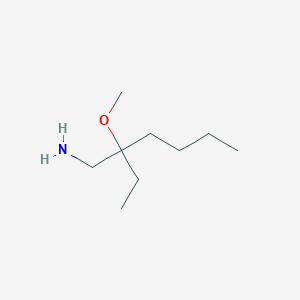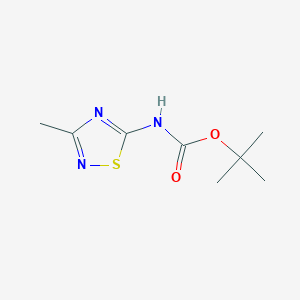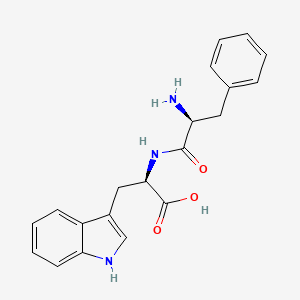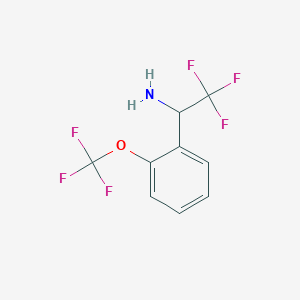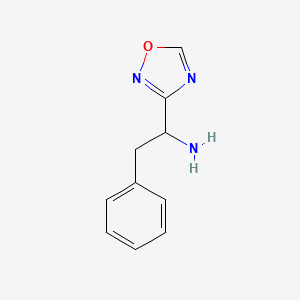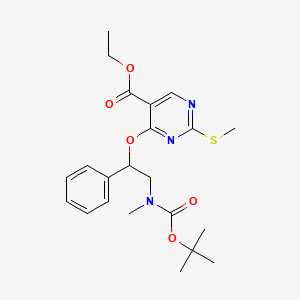
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the Phenylethoxy Group: This step involves the reaction of the pyrimidine intermediate with a phenylethoxy derivative under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethoxy or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-(2-amino-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylsulfonyl)pyrimidine-5-carboxylate: Contains a methylsulfonyl group instead of a methylthio group, affecting its chemical properties and reactivity.
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxamide: Features a carboxamide group instead of a carboxylate group, influencing its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H29N3O5S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
ethyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H29N3O5S/c1-7-28-19(26)16-13-23-20(31-6)24-18(16)29-17(15-11-9-8-10-12-15)14-25(5)21(27)30-22(2,3)4/h8-13,17H,7,14H2,1-6H3 |
Clé InChI |
IWJCEQCZQYSOOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1OC(CN(C)C(=O)OC(C)(C)C)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


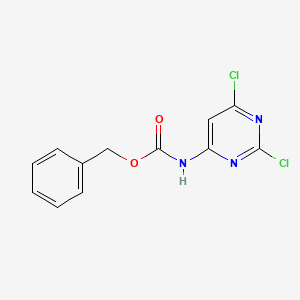


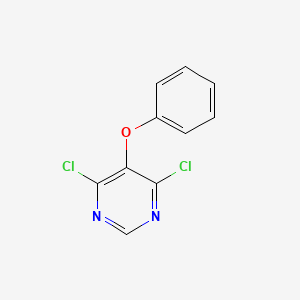
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
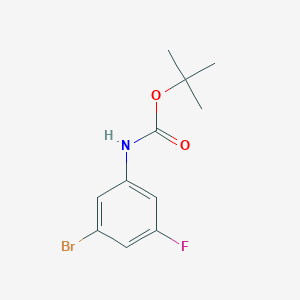
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
